MA-2029
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
MA-2029 has several scientific research applications, including:
Gastrointestinal Disorders: It is used to study and potentially treat gastrointestinal disorders associated with disturbed gastrointestinal motility
Irritable Bowel Syndrome: It has shown promise in preclinical studies for the treatment of irritable bowel syndrome.
Cardiovascular Safety: Research has been conducted to assess its cardiovascular safety profile, indicating lower cardiovascular risk compared to other similar drugs.
作用機序
MA-2029は、モチリン受容体に選択的かつ競合的に結合することにより、その効果を発揮し、モチリン誘発性の腸収縮と内臓痛を阻害します . 関与する分子標的はモチリン受容体であり、経路にはモチリン受容体活性の阻害が含まれ、消化管運動が低下します .
類似の化合物との比較
This compoundは、他の類似の化合物と比較して、モチリン受容体に対する高い選択性と競合的阻害においてユニークです。 いくつかの類似の化合物には以下が含まれます。
シサプリド: 過敏性腸症候群に効果的な薬物ですが、心血管リスクが高い.
エリスロマイシン: 別のモチリン受容体アゴニストですが、受容体活性は広範で、選択性は低い
生化学分析
Biochemical Properties
MA-2029 plays a significant role in biochemical reactions, particularly as a motilin receptor antagonist . It interacts with the motilin receptor, a G-protein coupled receptor, and inhibits its activity . The nature of these interactions is competitive, meaning that this compound competes with motilin, the natural ligand, for binding to the receptor .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the motilin receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells of the gastrointestinal tract where the motilin receptor is predominantly expressed .
Molecular Mechanism
The mechanism of action of this compound involves binding to the motilin receptor and preventing its activation by motilin . This can lead to changes in gene expression and cellular responses, particularly in the context of gastrointestinal motility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be dose-dependent and time-dependent
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 3 mg/kg, this compound has been shown to significantly inhibit abdominal muscle contractions
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-characterized. Given its role as a motilin receptor antagonist, it may interact with enzymes or cofactors involved in the motilin signaling pathway .
準備方法
MA-2029の合成は、中間体の調製とその後の特定の条件下での反応を含む、いくつかのステップを伴います。 詳細な合成経路と反応条件は機密情報であり、公表されていません。 モチリン受容体への選択的結合と阻害を含む一連の化学反応によって合成されることが知られています .
化学反応の分析
MA-2029は、以下を含むさまざまな化学反応を起こします。
競合的阻害: 単離されたウサギ十二指腸縦走筋ストリップにおけるモチリン誘発収縮を競合的に阻害します
結合阻害: ウサギ結腸平滑筋組織およびヒトモチリン受容体を発現するHEK 293細胞における[125I]モチリンのモチリン受容体への結合を濃度依存的に阻害します
これらの反応に使用される一般的な試薬と条件には、モチリン、アセチルコリン、およびサブスタンスPが含まれます。 これらの反応から生成される主要な生成物は、阻害されたモチリン受容体複合体です .
科学研究への応用
This compoundには、以下を含むいくつかの科学研究への応用があります。
類似化合物との比較
MA-2029 is unique in its high selectivity and competitive inhibition of motilin receptors compared to other similar compounds. Some similar compounds include:
Cisapride: An effective drug for irritable bowel syndrome but with higher cardiovascular risk.
Erythromycin: Another motilin receptor agonist but with broader receptor activity and less selectivity
This compound stands out due to its lower cardiovascular risk and higher selectivity for motilin receptors .
特性
IUPAC Name |
(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45FN4O4/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39)/t24-,25-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDWAJPUTRBIRR-KLJDGLGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC2=CC=C(C=C2)F)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC2=CC=C(C=C2)F)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: MA-2029 acts as a selective and competitive antagonist of the motilin receptor. [, ] By binding to this receptor, it blocks the action of motilin, a gastrointestinal hormone responsible for stimulating gastric and intestinal contractions. [, , ] This inhibition of motilin-induced contractions helps to regulate gastrointestinal motility and alleviate symptoms associated with IBS, such as diarrhea and visceral pain. [, , ]
A: Research suggests that the action of this compound is intertwined with ghrelin, another gastrointestinal hormone. While this compound blocks motilin-induced gastric contractions, ghrelin seems essential for these contractions to occur in the first place. [] Studies in Suncus murinus (house musk shrew) showed that blocking the ghrelin receptor with (D-Lys(3))-GHRP-6 inhibited motilin-induced gastric contractions. [] This suggests a synergistic relationship where ghrelin may prime the system, allowing motilin (and subsequently this compound) to exert their effects. [] Further research is needed to fully elucidate this interplay.
A: this compound demonstrates a better cardiovascular safety profile compared to Cisapride, another drug used for IBS treatment. [] While both compounds interact with various ion channels at higher concentrations, this compound's effect on these channels, such as hERG and calcium channels, occur at concentrations significantly exceeding its therapeutic dose. [] In contrast, Cisapride exhibits QT prolongation potential even at therapeutic concentrations, highlighting a narrower safety margin. []
A: The primary animal model used to investigate the effects of this compound is the Suncus murinus. [, , ] This species exhibits a similar migrating motor complex (MMC) pattern to humans and dogs, making it a valuable model for studying gastrointestinal motility. [, ] Additionally, studies in conscious dogs have been conducted to assess the compound's impact on motilin-induced gastrointestinal motility. []
A: While current research suggests a favorable safety profile for this compound, particularly compared to Cisapride, more comprehensive toxicology studies are required. [] This includes investigating potential long-term effects and determining the no observed adverse effect level (NOAEL). []
A: Further research is necessary to fully elucidate the mechanisms of action of this compound, its interaction with other gastrointestinal hormones like ghrelin, and its long-term safety profile. [, ] Additionally, clinical trials in humans are crucial to determine its efficacy and safety in treating IBS and exploring potential applications in other gastrointestinal disorders.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。